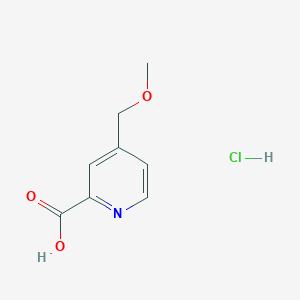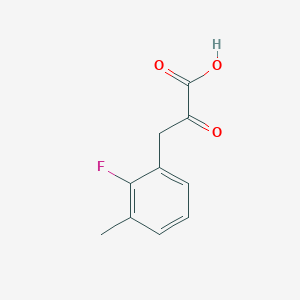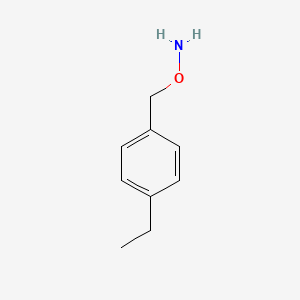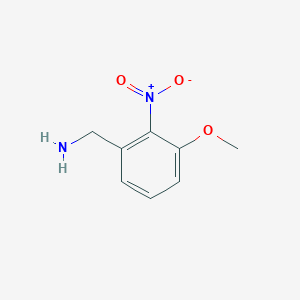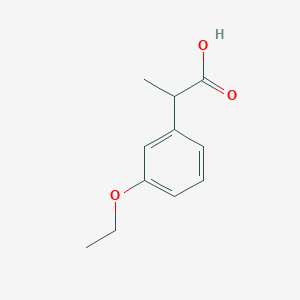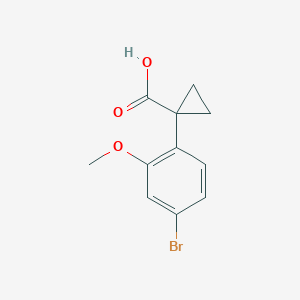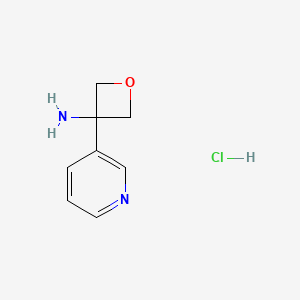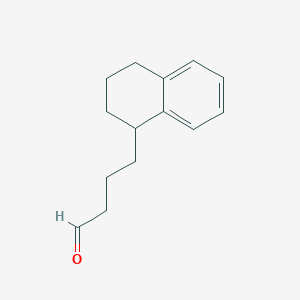
4-(1,2,3,4-Tetrahydronaphthalen-1-yl)butanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,2,3,4-Tetrahydronaphthalen-1-yl)butanal is an organic compound with the molecular formula C14H18O. It is a derivative of naphthalene, specifically a tetrahydronaphthalene derivative, which means it has a partially saturated naphthalene ring system. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2,3,4-Tetrahydronaphthalen-1-yl)butanal typically involves the hydrogenation of naphthalene to produce 1,2,3,4-tetrahydronaphthalene, followed by a series of reactions to introduce the butanal group. One common method involves the catalytic hydrogenation of naphthalene using a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions . The resulting 1,2,3,4-tetrahydronaphthalene is then subjected to a formylation reaction to introduce the butanal group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(1,2,3,4-Tetrahydronaphthalen-1-yl)butanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions may use reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: 4-(1,2,3,4-Tetrahydronaphthalen-1-yl)butanoic acid.
Reduction: 4-(1,2,3,4-Tetrahydronaphthalen-1-yl)butanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-(1,2,3,4-Tetrahydronaphthalen-1-yl)butanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(1,2,3,4-Tetrahydronaphthalen-1-yl)butanal depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A simpler derivative without the butanal group.
4-(1,2,3,4-Tetrahydronaphthalen-1-yl)butanoic acid: The oxidized form of the compound.
4-(1,2,3,4-Tetrahydronaphthalen-1-yl)butanol: The reduced form of the compound.
Uniqueness
4-(1,2,3,4-Tetrahydronaphthalen-1-yl)butanal is unique due to the presence of both the tetrahydronaphthalene ring system and the butanal group, which confer distinct chemical and physical properties
Propiedades
Fórmula molecular |
C14H18O |
|---|---|
Peso molecular |
202.29 g/mol |
Nombre IUPAC |
4-(1,2,3,4-tetrahydronaphthalen-1-yl)butanal |
InChI |
InChI=1S/C14H18O/c15-11-4-3-7-13-9-5-8-12-6-1-2-10-14(12)13/h1-2,6,10-11,13H,3-5,7-9H2 |
Clave InChI |
YJDQHJDSHMERAT-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C2=CC=CC=C2C1)CCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


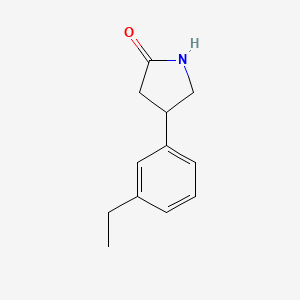
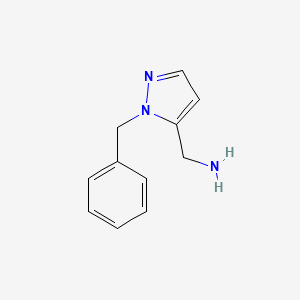
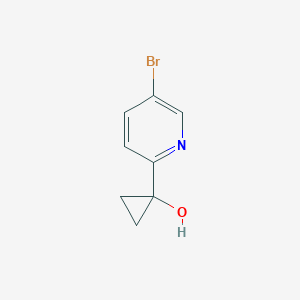
![1-[1-(2-Methoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13600969.png)
